6-Hydroxybenz[cd]indol-2(1H)-one
Descripción
Propiedades
Número CAS |
93857-63-7 |
|---|---|
Fórmula molecular |
C11H7NO2 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
6-hydroxy-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H7NO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12-8/h1-5,13H,(H,12,14) |
Clave InChI |
JVBDTVFHEJJWEU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)O |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)O |
Otros números CAS |
93857-63-7 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Lysosome-Targeted Agents vs. BET Inhibitors
- Lysosome-Targeted Derivatives (e.g., 15f): Utilize polyamine transporters for cellular uptake, localizing in lysosomes to trigger autophagy and apoptosis .
- BET Inhibitors (e.g., Compound 6, 85):
Kinase Inhibitors vs. TNF-α Modulators
- Aurora B Kinase Inhibitors (e.g., 6-Amino-1-butyl): Sulfonyl and amino groups improve affinity for ATP-binding pockets, achieving submicromolar IC₅₀ values .
- TNF-α Inhibitors:
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Métodos De Preparación
Synthesis via Reduction of Nitro or Amino Precursors
One approach involves the reduction of nitro or amino-substituted benz[cd]indol-2(1H)-one derivatives. For example, 6-amino-1H-benzo[cd]indol-2-one can be synthesized by reduction of appropriate precursors using tin(II) chloride in hydrochloric acid, followed by basification and extraction to yield the amino compound quantitatively.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Reduction of precursor | SnCl2, HCl (37%), water | 50°C, 4 hours | Quantitative (100%) |
This amino intermediate can be further manipulated to introduce the hydroxy group at the 6-position via diazotization and hydrolysis or other substitution reactions.
Multi-Step Synthesis from Indole-3-Carboxaldehyde Derivatives
A more detailed synthetic route reported involves starting from indole-3-carboxaldehyde derivatives, which undergo several transformations:
- Aldol condensation with nitromethane to form nitrovinyl intermediates.
- Reduction with sodium borohydride to nitroethyl derivatives.
- Subsequent reduction with diisobutylaluminum hydride (DIBAL) to hydroxymethyl intermediates.
- Further transformations leading to the formation of 6-hydroxybenz[cd]indol-2(1H)-one.
This method achieves an overall yield of approximately 31% over four steps and is notable for its originality and efficiency.
Summary of Key Steps and Yields:
| Intermediate Compound | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 4-Methoxycarbonylindole-3-carboxaldehyde (8a) | Starting material | Prepared from indole-3-carboxaldehyde | 53 |
| 4-Methoxycarbonyl-3-(2-nitrovinyl)indole (9a) | Aldol reaction with nitromethane | Aldol condensation | 91 |
| 4-Methoxycarbonyl-3-(2-nitroethyl)indole (10a) | NaBH4 reduction | Sodium borohydride in methanol | 83 |
| 4-Hydroxymethyl-3-(2-nitroethyl)indole (11) | DIBAL reduction | DIBAL in THF, followed by MeOH-water | 99 |
| 1,3-Dihydro-4-nitrobenz[cd]indole (13) | Further reduction and treatment | Sequential DIBAL and MeOH-water reflux | 61 |
| 6-Hydroxybenz[cd]indol-2(1H)-one (6) | Conversion from 13 | Additional reduction steps | 31 (overall) |
This sequence highlights the use of selective reductions and functional group transformations to install the hydroxy group at the 6-position while maintaining the lactam structure.
Friedel-Crafts Acylation and Subsequent Functionalization
Another synthetic route involves Friedel-Crafts acylation of benzo[cd]indol-2(1H)-one derivatives to introduce acetyl groups at the 6-position, which can be further functionalized:
- Reaction of benzo[cd]indol-2(1H)-one with acetyl chloride and aluminum chloride in carbon disulfide under controlled temperature.
- Subsequent alkylation and substitution reactions to modify side chains.
- Hydrolysis or other transformations to convert acetyl groups to hydroxy groups.
This method allows for the synthesis of 6-acetylbenzo[cd]indol-2(1H)-one intermediates, which can be converted to the hydroxy derivative under appropriate conditions.
Reaction Conditions Summary:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Friedel-Crafts acylation | Acetyl chloride, AlCl3, CS2 | 0°C to 45°C, 15 hours | Not specified (intermediate) |
| Alkylation | 1,4-Dibromobutane, K2CO3 | Reflux, 5 hours | 75 (for intermediate 3) |
| Hydrolysis/functionalization | HCl treatment | 0°C to room temperature | 42-54 (final products) |
This approach is useful for introducing functional groups that can be converted into hydroxy groups and for further derivatization.
Notes on Characterization and Purification
- The synthesized compounds are typically purified by column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.
- Characterization includes ^1H NMR, ^13C NMR, HRMS, melting point determination, and elemental analysis to confirm structure and purity.
- For example, 6-amino-1H-benzo[cd]indol-2-one exhibits characteristic NMR signals and an HRMS m/z value consistent with its molecular formula.
Summary Table of Preparation Methods
| Method Type | Starting Material | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Reduction of amino/nitro precursors | Nitro or amino benz[cd]indol derivatives | SnCl2/HCl reduction, basification | ~100 | Quantitative yield, straightforward |
| Multi-step from indole-3-carboxaldehyde | Indole-3-carboxaldehyde derivatives | Aldol condensation, NaBH4, DIBAL reductions | ~31 (overall) | Multi-step, moderate overall yield |
| Friedel-Crafts acylation + functionalization | Benzo[cd]indol-2(1H)-one | Acetyl chloride/AlCl3, alkylation, hydrolysis | 42-75 | Enables side chain modifications |
Q & A
Q. Advanced: How can regioselectivity challenges during functionalization of the benz[cd]indole core be addressed?
Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites, while directing groups (e.g., sulfonyl or amino) guide substitutions. Crystallographic data (e.g., from X-ray studies) helps validate structural outcomes .
Basic: What techniques are used for structural characterization of 6-hydroxybenz[cd]indol-2(1H)-one derivatives?
Methodological Answer:
Key methods include:
Q. Advanced: How are structural ambiguities resolved in cases of overlapping spectroscopic signals?
Advanced NMR techniques (e.g., 2D COSY, HSQC) and isotopic labeling clarify signal assignments. Computational simulations (e.g., ChemDraw NMR prediction) cross-validate experimental data .
Basic: What biological targets are associated with 6-hydroxybenz[cd]indol-2(1H)-one derivatives?
Methodological Answer:
These derivatives inhibit enzymes like:
Q. Advanced: How do structural modifications influence activity against conflicting targets (e.g., BET vs. Atg4B)?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., sulfonamide) enhance BET affinity, while bulky substituents favor Atg4B inhibition. Conflicting data from different assays require orthogonal validation (e.g., cellular vs. enzymatic assays) .
Basic: How are in vitro bioassays validated for assessing derivative efficacy?
Methodological Answer:
Common assays include:
Q. Advanced: How are assay interferences (e.g., autofluorescence) mitigated?
Control experiments with scrambled substrates or inactive analogs isolate target effects. Time-resolved fluorescence (TR-FRET) minimizes background noise .
Advanced: How should researchers reconcile discrepancies in reported biological activities across studies?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or cell line variability. Meta-analyses comparing IC values under standardized protocols (e.g., ATP concentration in kinase assays) are critical. Cross-referencing with structural analogs (e.g., naphthalimide derivatives) clarifies trends .
Basic: What mechanistic insights exist for 6-hydroxybenz[cd]indol-2(1H)-one derivatives?
Methodological Answer:
Mechanisms are probed via:
Q. Advanced: How are in vivo models used to validate autophagy or anticancer mechanisms?
Transgenic mice (e.g., ATG4B knockouts) or xenograft models assess compound efficacy. Bioluminescence imaging tracks tumor regression .
Basic: What physicochemical properties are critical for optimizing bioavailability?
Methodological Answer:
Key parameters include:
Q. Advanced: How do polyamine conjugates improve lysosomal targeting?
Conjugation with spermidine or spermine derivatives increases endosomal uptake, validated via fluorescence colocalization with lysotracker dyes .
Basic: What strategies guide the design of novel derivatives?
Methodological Answer:
Q. Advanced: How is computational chemistry integrated into lead optimization?
QSAR models prioritize substituents with favorable ADMET profiles. Free-energy perturbation (FEP) simulations predict binding affinity changes .
Basic: How is toxicity and selectivity assessed during preclinical studies?
Methodological Answer:
Q. Advanced: What in vivo models evaluate therapeutic index?
Dose-ranging studies in rodents monitor organ toxicity (e.g., liver enzymes, histopathology) alongside efficacy metrics .
Advanced: How can interdisciplinary collaboration accelerate research on this scaffold?
Combining synthetic chemistry, structural biology, and computational modeling enables rapid iteration. For example, crystallographers resolve binding modes, while medicinal chemists refine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
